molecular formula C6H3ClN2 B100596 4-Chloropyridine-2-carbonitrile CAS No. 19235-89-3

4-Chloropyridine-2-carbonitrile

Cat. No. B100596
CAS RN: 19235-89-3
M. Wt: 138.55 g/mol
InChI Key: DYEZRXLVZMZHQT-UHFFFAOYSA-N
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Patent
US07732465B2

Procedure details

4-Chloro-2-pyridinecarboxamide (93.9 g, 0.6 moles) and TEA (125 mL, 0.9 moles) in EtOAc (500 mL) was cooled to 0.2° C. via an external chiller unit. TFAA (92 mL, 0.66 moles) was added via addition funnel over 40 min. The internal temperature rose to 10° C. during the addition. The temperature at the completion of the addition was 0.0° C. After addition, the chiller was turned off. After an additional 30 min, HPLC analysis showed 4.3% (LCAP) of the starting material. An additional 8.3 mL (0.06 moles) of TFAA was added. After stirring the reaction mixture for an additional 20 min, HPLC analysis indicated complete conversion. 10% Aqueous K2CO3 (w/v, 500 mL) was added. The internal temperature rose from 13.7 to 22.0° C. The mixture was transferred to a separatory funnel after stirring for 20 min. The layers were separated and the aqueous layer extracted with EtOAc (150 mL). The combined organic layers were washed with 10% aqueous citric acid (w/v, 300 mL), dried (Na2SO4), filtered, and concentrated. The crude product was dried in a vacuum oven at 50° C. for 16 h to afford 72.85 g (87%) of the title compound: 1H NMR (400 MHz, CDCl3) δ 8.6 (m, 1 H), 7.7 (m, 1 H), 7.5 (m, 1H); 13C NMR (100 MHz, CDCl3) δ 151.8, 145.3, 134.9, 128.7, 127.4, 116.1; HPLC>99% (LCAP).
Quantity
93.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH2:10])=O)[CH:3]=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.CC(OO)=O.C([O-])([O-])=O.[K+].[K+]>CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:10])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
93.9 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Name
TEA
Quantity
125 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OO
Step Four
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for an additional 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The internal temperature rose to 10° C. during the addition
ADDITION
Type
ADDITION
Details
The temperature at the completion of the addition
CUSTOM
Type
CUSTOM
Details
was 0.0° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
rose from 13.7 to 22.0° C
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
STIRRING
Type
STIRRING
Details
after stirring for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 10% aqueous citric acid (w/v, 300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried in a vacuum oven at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 72.85 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.